molecular formula C11H11NO6 B7859908 5-Nitro-2-(oxolan-3-yloxy)benzoic acid

5-Nitro-2-(oxolan-3-yloxy)benzoic acid

Cat. No.: B7859908
M. Wt: 253.21 g/mol
InChI Key: POHYFSAYBMEDJV-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxolan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position. The nitro group at the 5-position confers strong electron-withdrawing properties, influencing both its acidity (pKa ~2.5–3.0) and reactivity.

Properties

IUPAC Name

5-nitro-2-(oxolan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-11(14)9-5-7(12(15)16)1-2-10(9)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHYFSAYBMEDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid typically involves the nitration of 2-(oxolan-3-yloxy)benzoic acid. This can be achieved through the following steps:

    Nitration Reaction: The starting material, 2-(oxolan-3-yloxy)benzoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the 5-position of the benzene ring.

    Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols with acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 5-Amino-2-(oxolan-3-yloxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

5-Nitro-2-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be employed in studies investigating the biological activity of nitrobenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), a well-characterized chloride channel blocker . Key differences lie in the substituents at the 2-position:

  • NPPB: Contains a lipophilic 3-phenylpropylamino group, enhancing membrane interaction but reducing aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Property 5-Nitro-2-(oxolan-3-yloxy)benzoic Acid NPPB
Molecular Weight (g/mol) ~253.2 ~330.3
LogP (Predicted) ~1.8 ~3.5
Solubility (Aqueous) Moderate (polar oxolane) Low (lipophilic chain)
pKa (Benzoic acid) ~2.8 ~2.6

Research Findings

  • NPPB : Blocks VSOR-Cl⁻ channels in glioma and epithelial cells, impacting regulatory volume decrease (RVD) and apoptosis . However, its lipophilicity limits bioavailability.
  • Inferred for this compound: The oxolane substituent likely enhances solubility and reduces non-specific binding, making it a candidate for targeted ion channel studies. Computational modeling predicts stronger hydrogen-bonding interactions with channel pore residues due to the ether oxygen .

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